Sodium 2-(3-chloropyrazin-2-yl)acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(3-chloropyrazin-2-yl)acetic acid typically involves the reaction of 3-chloropyrazine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(3-chloropyrazin-2-yl)acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound .
Scientific Research Applications
Sodium 2-(3-chloropyrazin-2-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and as a tool for probing enzyme activities.
Medicine: It has potential therapeutic applications and is being investigated for its effects on various biological targets.
Mechanism of Action
The mechanism of action of Sodium 2-(3-chloropyrazin-2-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-(3-bromopyrazin-2-yl)acetic acid
- Sodium 2-(3-fluoropyrazin-2-yl)acetic acid
- Sodium 2-(3-iodopyrazin-2-yl)acetic acid
Uniqueness
Sodium 2-(3-chloropyrazin-2-yl)acetic acid is unique due to the presence of the chlorine atom in the pyrazine ring, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds, such as those with bromine, fluorine, or iodine substituents .
Properties
IUPAC Name |
sodium;2-(3-chloropyrazin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2.Na/c7-6-4(3-5(10)11)8-1-2-9-6;/h1-2H,3H2,(H,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTAAEPFBBKWDD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)CC(=O)[O-])Cl.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN2NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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